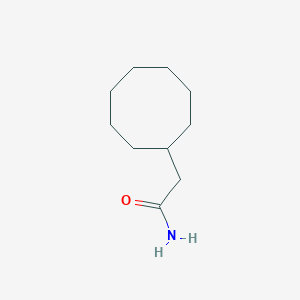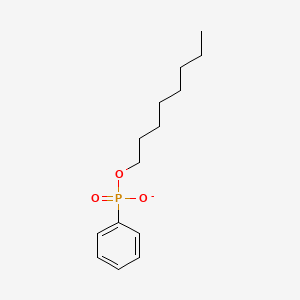
Ethyl 4-(acetylamino)-2,6-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(acetylamino)-2,6-dimethylbenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group, an acetylamino group, and two methyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(acetylamino)-2,6-dimethylbenzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 2,6-dimethylbenzoic acid, is first alkylated to introduce the ethyl ester group.
Acetylation: The intermediate product is then acetylated to introduce the acetylamino group.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(acetylamino)-2,6-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
Ethyl 4-(acetylamino)-2,6-dimethylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a local anesthetic due to its structural similarity to other anesthetic compounds.
Materials Science: The compound is explored for its use in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Mécanisme D'action
The mechanism of action of Ethyl 4-(acetylamino)-2,6-dimethylbenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-aminobenzoate (Benzocaine): A well-known local anesthetic with a similar structure but lacks the acetylamino group.
Procaine: Another local anesthetic with a similar mechanism of action but different substituents on the benzene ring.
Tetracaine: A more potent local anesthetic with additional alkyl groups.
Uniqueness
Ethyl 4-(acetylamino)-2,6-dimethylbenzoate is unique due to the presence of both acetylamino and ethyl ester groups, which may confer distinct pharmacological properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
5414-93-7 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
ethyl 4-acetamido-2,6-dimethylbenzoate |
InChI |
InChI=1S/C13H17NO3/c1-5-17-13(16)12-8(2)6-11(7-9(12)3)14-10(4)15/h6-7H,5H2,1-4H3,(H,14,15) |
Clé InChI |
JAMYNVNGMNMGRV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1C)NC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)




![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)


![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)



![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)

